3-Diazo-5-methyl-4-phenyl-3H-pyrazole
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Overview
Description
3-Diazo-5-methyl-4-phenyl-3H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a diazo group (-N=N-) at the 3-position, a methyl group at the 5-position, and a phenyl group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazo-5-methyl-4-phenyl-3H-pyrazole typically involves the diazotization of the corresponding aminopyrazole. The process includes the following steps :
Starting Material: The synthesis begins with 3-amino-5-methyl-4-phenylpyrazole.
Diazotization: The aminopyrazole is treated with a diazotizing agent such as sodium nitrite (NaNO2) in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt.
Isolation: The resulting diazonium salt is isolated and purified.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Diazo-5-methyl-4-phenyl-3H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different substituted pyrazoles.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkenes or alkynes to form new heterocyclic compounds.
Oxidation and Reduction: The diazo group can be reduced to form amines or oxidized to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Cycloaddition Reactions: Catalysts such as copper or silver salts are often used to facilitate these reactions.
Oxidation and Reduction: Reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, new heterocyclic compounds, amines, and azo compounds .
Scientific Research Applications
3-Diazo-5-methyl-4-phenyl-3H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Material Science: It is used in the synthesis of advanced materials, including polymers and dyes.
Coordination Chemistry: The compound is used as a ligand in the formation of metal complexes with potential catalytic applications.
Mechanism of Action
The mechanism of action of 3-Diazo-5-methyl-4-phenyl-3H-pyrazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Diazo-5-methyl-4-phenyl-3H-pyrazole can be compared with other similar compounds, such as:
3-Diazo-4-phenyl-3H-pyrazole: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
5-Methyl-4-phenyl-3H-pyrazole: Lacks the diazo group, which significantly alters its chemical properties and reactivity.
4-Phenyl-3H-pyrazole: Lacks both the diazo and methyl groups, making it less reactive and potentially less biologically active.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity .
Properties
CAS No. |
72393-20-5 |
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Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-diazo-5-methyl-4-phenylpyrazole |
InChI |
InChI=1S/C10H8N4/c1-7-9(10(12-11)14-13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
NYUUAVJZRKGCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=[N+]=[N-])N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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